molecular formula C14H16N2O2S B5702282 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol

5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol

Cat. No. B5702282
M. Wt: 276.36 g/mol
InChI Key: SZBDLKPWASRUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a promising candidate for a wide range of applications.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol involves the inhibition of PTPs. This compound binds to the active site of PTPs and prevents their activity, leading to a downstream effect on cellular signaling pathways. This mechanism of action has been extensively studied and has been found to be highly specific for PTPs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol have been extensively studied. This compound has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and autoimmune disorders. Additionally, this compound has been found to have potent antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol in lab experiments is its high specificity for PTPs. This compound has been found to be highly effective in inhibiting PTPs, making it a valuable tool for the study of cellular signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol. One of the primary directions is the development of new derivatives of this compound with improved specificity and potency for PTPs. Additionally, the potential applications of this compound in the treatment of diseases, including cancer, diabetes, and autoimmune disorders, warrant further investigation. Finally, the potential use of this compound as a tool for the study of cellular signaling pathways and the development of new therapies for disease should be explored further.

Synthesis Methods

The synthesis of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol involves the reaction of benzyl isothiocyanate with 2-isopropylthio-4,6-dihydroxypyrimidine in the presence of a base. The reaction yields 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol as the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a promising candidate for a wide range of applications. One of the primary applications of this compound is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-9(2)19-14-15-12(17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDLKPWASRUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one

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